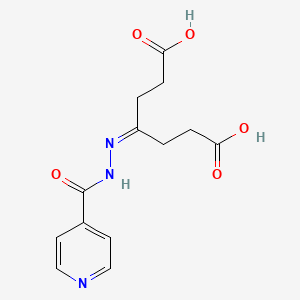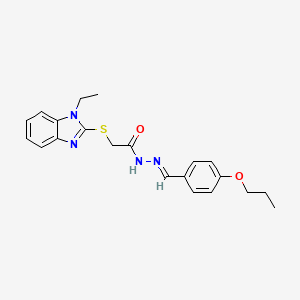
Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido heptanodioico, 4-oxo-, isonicotinil hidrazona es un compuesto químico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia de un grupo azometina (-NHN=CH-)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido heptanodioico, 4-oxo-, isonicotinil hidrazona típicamente implica la reacción del ácido heptanodioico, 4-oxo- con la hidrazida del ácido isonicotínico. La reacción se lleva a cabo generalmente en un disolvente como el etanol o el metanol en condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona.
Métodos de producción industrial
La producción industrial del ácido heptanodioico, 4-oxo-, isonicotinil hidrazona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de disolventes y reactivos de grado industrial, y las condiciones de reacción se optimizan para obtener un rendimiento y una pureza máximos. El producto se purifica entonces mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido heptanodioico, 4-oxo-, isonicotinil hidrazona se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en un grupo amina.
Sustitución: El grupo hidrazona puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados oxidados del ácido heptanodioico.
Reducción: Derivados amino del compuesto original.
Sustitución: Diversas hidrazonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones en investigación científica
El ácido heptanodioico, 4-oxo-, isonicotinil hidrazona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles propiedades antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
Heptanedioic acid, 4-oxo-, isonicotinoyl hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del ácido heptanodioico, 4-oxo-, isonicotinil hidrazona implica su interacción con objetivos moleculares específicos. En el caso de su actividad antituberculosa, se cree que el compuesto inhibe la síntesis de ácidos micólicos, que son componentes esenciales de la pared celular de las micobacterias. Esta inhibición altera la integridad de la pared celular, lo que lleva a la muerte de las bacterias.
Comparación Con Compuestos Similares
Compuestos similares
Hidrazida del ácido isonicotínico: Un conocido agente antituberculoso.
Derivados del ácido heptanodioico: Diversos derivados con diferentes grupos funcionales.
Otras hidrazonas: Compuestos con enlaces azometina similares.
Singularidad
El ácido heptanodioico, 4-oxo-, isonicotinil hidrazona es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su capacidad para actuar como agente antimicrobiano, particularmente contra cepas de tuberculosis resistentes a los fármacos, lo diferencia de otros compuestos similares .
Propiedades
Número CAS |
63041-19-0 |
|---|---|
Fórmula molecular |
C13H15N3O5 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
4-(pyridine-4-carbonylhydrazinylidene)heptanedioic acid |
InChI |
InChI=1S/C13H15N3O5/c17-11(18)3-1-10(2-4-12(19)20)15-16-13(21)9-5-7-14-8-6-9/h5-8H,1-4H2,(H,16,21)(H,17,18)(H,19,20) |
Clave InChI |
KVKTWIRECGLOBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B11987026.png)
![N-{(1E)-1-(4-methoxyphenyl)-3-[(3-methoxypropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11987029.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B11987031.png)
![8-[4-(2-Chlorophenyl)-1-piperazinyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987033.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11987042.png)
![4-(4-chlorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11987050.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11987056.png)
![2-[(3Z)-2-oxo-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11987061.png)

![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B11987075.png)
![Propyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11987082.png)



